molecular formula C9H4BrCl3F2N2O B3042554 N-(4-bromo-2,6-difluorophenyl)-N'-(1,2,2-trichlorovinyl)urea CAS No. 646989-61-9

N-(4-bromo-2,6-difluorophenyl)-N'-(1,2,2-trichlorovinyl)urea

Cat. No.: B3042554
CAS No.: 646989-61-9
M. Wt: 380.4 g/mol
InChI Key: MMVNUDILVZMMFR-UHFFFAOYSA-N
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Description

N-(4-bromo-2,6-difluorophenyl)-N’-(1,2,2-trichlorovinyl)urea is a synthetic organic compound characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl and vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2,6-difluorophenyl)-N’-(1,2,2-trichlorovinyl)urea typically involves the reaction of 4-bromo-2,6-difluoroaniline with 1,2,2-trichloroethenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent quality and purity of the final product.

Types of Reactions:

    Oxidation: N-(4-bromo-2,6-difluorophenyl)-N’-(1,2,2-trichlorovinyl)urea can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, fluorine, or chlorine) are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, alkoxides, solvents such as ethanol or acetonitrile, and varying temperatures depending on the nucleophile.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the halogens.

Scientific Research Applications

N-(4-bromo-2,6-difluorophenyl)-N’-(1,2,2-trichlorovinyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-difluorophenyl)-N’-(1,2,2-trichlorovinyl)urea involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s halogen atoms may facilitate binding to these targets through halogen bonding or other non-covalent interactions. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

  • N-(4-chloro-2,6-difluorophenyl)-N’-(1,2,2-trichlorovinyl)urea
  • N-(4-bromo-2,6-difluorophenyl)-N’-(1,2,2-dichlorovinyl)urea
  • N-(4-bromo-2,6-difluorophenyl)-N’-(1,2,2-trichlorovinyl)thiourea

Comparison: N-(4-bromo-2,6-difluorophenyl)-N’-(1,2,2-trichlorovinyl)urea is unique due to the specific combination of bromine, fluorine, and chlorine atoms in its structure. This combination imparts distinct chemical and physical properties, such as increased reactivity and potential biological activity, compared to similar compounds with different halogen substitutions.

Properties

IUPAC Name

1-(4-bromo-2,6-difluorophenyl)-3-(1,2,2-trichloroethenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrCl3F2N2O/c10-3-1-4(14)6(5(15)2-3)16-9(18)17-8(13)7(11)12/h1-2H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVNUDILVZMMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)NC(=O)NC(=C(Cl)Cl)Cl)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrCl3F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromo-2,6-difluorophenyl)-N'-(1,2,2-trichlorovinyl)urea
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N-(4-bromo-2,6-difluorophenyl)-N'-(1,2,2-trichlorovinyl)urea
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N-(4-bromo-2,6-difluorophenyl)-N'-(1,2,2-trichlorovinyl)urea
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N-(4-bromo-2,6-difluorophenyl)-N'-(1,2,2-trichlorovinyl)urea
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N-(4-bromo-2,6-difluorophenyl)-N'-(1,2,2-trichlorovinyl)urea

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